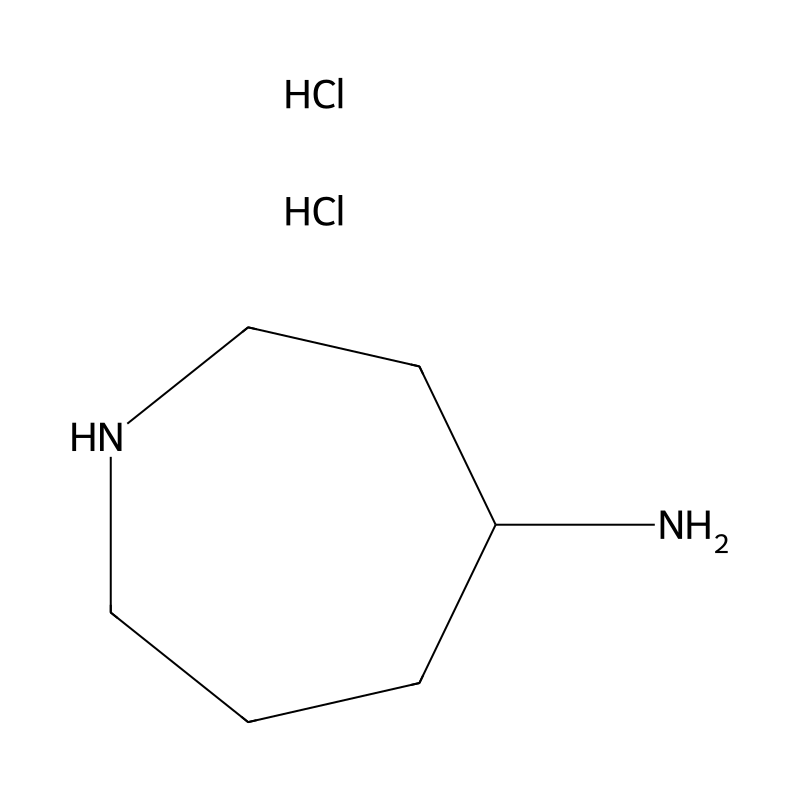

Azepan-4-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Azepan-4-amine dihydrochloride is a chemical compound characterized by the molecular formula C6H16Cl2N2. It is a cyclic secondary amine derived from azepane, which consists of a seven-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and as a precursor for various pharmaceuticals. The dihydrochloride form indicates that the amine is protonated and stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for biological studies and applications .

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of amine oxides or other derivatives.

- Reduction: Reduction reactions can utilize agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes into alcohols.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles, under suitable conditions .

These reactions are facilitated by common solvents such as ethanol or methanol and may require catalysts like palladium on carbon.

The synthesis of azepan-4-amine dihydrochloride typically involves several steps:

- Formation of Azepane: The initial step may include the partial hydrogenolysis of hexamethylene diamine to produce azepane.

- Amine Substitution: Azepane can then react with appropriate amines under acidic conditions to yield azepan-4-amine.

- Dihydrochloride Salt Formation: The final step involves protonation of the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility .

These methods highlight the importance of controlling reaction conditions to achieve high purity and yield.

Azepan-4-amine dihydrochloride has several applications across various fields:

- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- Chemical Research: The compound is utilized in synthetic organic chemistry for developing more complex molecules.

- Material Science: Research is ongoing into its use as an intermediate in producing new materials with unique properties .

Studies on the interactions of azepan-4-amine dihydrochloride with other compounds are crucial for understanding its biological activity. Preliminary research suggests that it may interact with neurotransmitter receptors, potentially modulating their activity. Further investigation into its binding affinities and mechanisms of action will provide insights into its therapeutic potential and safety profile .

Azepan-4-amine dihydrochloride can be compared with several similar compounds that feature a cyclic amine structure:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2,2-Difluoroethyl)piperidine | Five-membered ring | Contains a piperidine structure; different ring size |

| 4-(2,2-Difluoroethyl)morpholine | Six-membered ring | Contains oxygen in the ring; different reactivity |

| 4-(2,2-Difluoroethyl)pyrrolidine | Five-membered ring | Smaller ring size; distinct chemical properties |

| 1-Methylazepan-4-amine | Seven-membered ring | Methyl substitution at nitrogen; alters biological activity |

The uniqueness of azepan-4-amine dihydrochloride lies in its specific seven-membered ring structure combined with the presence of two hydrochloride ions, which enhances solubility and stability compared to its analogs. This structural configuration may confer distinct pharmacological properties that warrant further exploration .